![molecular formula C9H9N3O B1526500 [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol CAS No. 1247904-47-7](/img/structure/B1526500.png)
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Descripción general
Descripción
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The resulting ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .Molecular Structure Analysis
The molecular structure of “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to identify the chemical shifts of the hydrogen and carbon atoms in the molecule . Additionally, IR spectroscopy can be used to identify the functional groups present in the molecule .Chemical Reactions Analysis
Pyrazole-based ligands, such as “[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Physical And Chemical Properties Analysis
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol” has a molecular weight of 175.19 . It is an oil at room temperature . The compound’s boiling point is predicted to be 399.0±37.0 °C .Aplicaciones Científicas De Investigación
Supramolecular Complex Formation
A study by Lam et al. (1997) reports the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex formed between a ruthenium(II) complex, incorporating a similar ligand structure to "[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol", and copper(I). This work highlights the potential of such ligands in constructing intricate supramolecular architectures with metal ions, which could have implications in materials science and nanotechnology (Lam et al., 1997).
Catalytic Applications
Kermagoret and Braunstein (2008) explored nickel complexes with bidentate N,O-type ligands for the oligomerization of ethylene, demonstrating the catalytic potential of such complexes. The research indicates that ligands related to "[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol" can be integral in designing catalysts for important industrial chemical processes (Kermagoret & Braunstein, 2008).
Photoluminescent Properties
Zhu et al. (2014) synthesized mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a derivative of the mentioned ligand, and investigated their crystalline structures and photoluminescent properties. This research underlines the utility of such ligands in developing new photoluminescent materials for potential applications in sensing, lighting, and display technologies (Zhu et al., 2014).
Magnetic Materials
Yao et al. (2018) synthesized a trigonal-prismatic cobalt(II) complex using a related tripodal hexadentate ligand, demonstrating significant uniaxial magnetic anisotropy and typical single-molecule-magnet behavior. This study showcases the potential of such ligands in the development of new magnetic materials with applications in data storage and quantum computing (Yao et al., 2018).
Safety And Hazards
“[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol” is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
(2-pyrazol-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-3-1-4-10-9(8)12-6-2-5-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVIGWBYBVIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
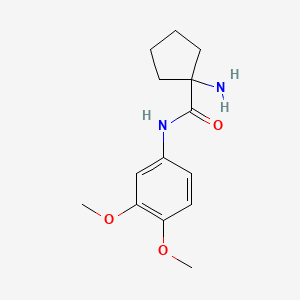

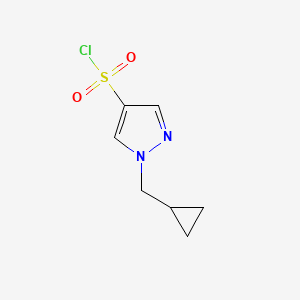

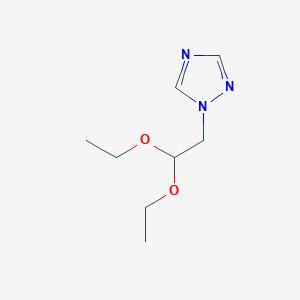
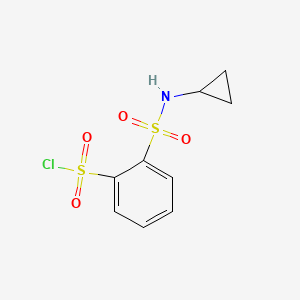
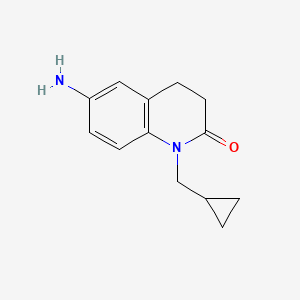
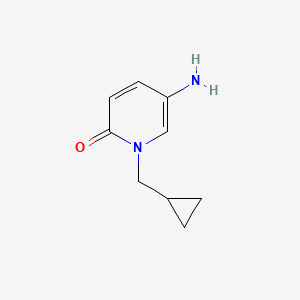
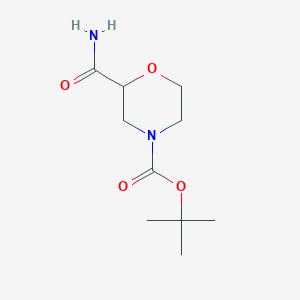

amine](/img/structure/B1526435.png)
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)